13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane
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Overview
Description
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane is a synthetic steroid compound. It is characterized by its unique structure, which includes diethyl groups at the 13beta and 17alpha positions, and hydroxyl groups at the 3alpha and 17beta positions. This compound is part of the gonane family, which is a subset of steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Alkylation: Introduction of ethyl groups at the 13beta and 17alpha positions.
Hydroxylation: Addition of hydroxyl groups at the 3alpha and 17beta positions.
Cyclization: Formation of the gonane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane has several applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including hormone regulation.
Medicine: Explored for its potential therapeutic effects, particularly in hormone replacement therapy.
Industry: Utilized in the synthesis of other complex steroid compounds.
Mechanism of Action
The mechanism of action of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways include hormone receptors and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Estradiol: Another natural steroid hormone with hydroxyl groups at different positions.
Dihydrotestosterone (DHT): A potent androgen with a similar gonane structure but different substituents.
Uniqueness
What sets 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its diethyl and hydroxyl groups at specific positions make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
883874-20-2 |
---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15+,16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
KQIPRUISTDIUTD-YZUCACDQSA-N |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O |
Origin of Product |
United States |
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